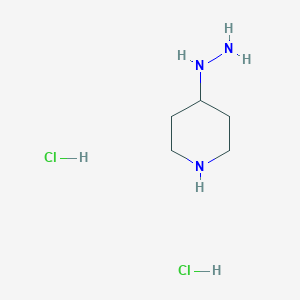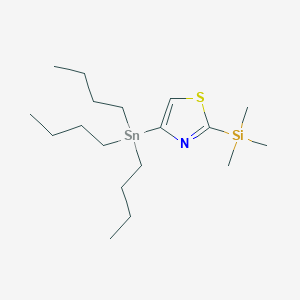![molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6](/img/structure/B1322224.png)
6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Descripción general
Descripción
“6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is a chemical compound with the empirical formula C7H5N3O4 . It contains 20 bonds in total, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular weight of “6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is 195.13 . The SMILES string representation of the molecule is [O-]N+=CC=C1OCC2=O)=O .Physical And Chemical Properties Analysis
The compound is a solid . The InChI representation of the molecule is 1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11) .Aplicaciones Científicas De Investigación
Anticancer Activity
“6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” derivatives have been explored for their potential as anticancer agents . These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with alkyl or aralkyl and a sulfonyl group have demonstrated significant antiproliferative activity, suggesting their potential use in cancer therapy .
Molecular Docking and Dynamics
The compound’s derivatives are valuable in molecular docking and dynamics simulations . These studies help in understanding the binding orientations and stabilities of these compounds within the active sites of target proteins, which is crucial for drug design and development .
Pharmacophore Development
The introduction of specific functional groups to the core structure of “6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” can create pharmacophores . These are essential for the development of new drugs, as they contribute to the compounds’ biological activity and can be tailored for targeting various diseases .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of novel derivatives . By modifying its structure, researchers can design new molecules with potential therapeutic applications. This synthetic versatility makes it a valuable scaffold in medicinal chemistry .
Study of Mechanisms of Action
Research into “6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” and its derivatives can provide insights into the mechanisms of action of these compounds. Understanding how they interact with biological targets can lead to the discovery of new therapeutic pathways .
Chemical Biology Probes
These compounds can be used as chemical biology probes to study biological processes and pathways. Their ability to bind to specific proteins or DNA structures can help elucidate the roles of these macromolecules in health and disease .
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety pictogram GHS07 applies to this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Propiedades
IUPAC Name |
6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANHQSAAMLBUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)






![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)



![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)